Lipophilicity (LogP) Comparison with N,N-Dimethylazetidin-3-amine
The calculated partition coefficient (cLogP) for N,N-dibenzylazetidin-3-amine is 2.66, which is substantially higher than that of the less lipophilic analog N,N-dimethylazetidin-3-amine (cLogP = -0.3) [1]. This difference is driven by the replacement of two methyl groups with two benzyl groups, significantly increasing the molecule's overall hydrophobicity and its propensity for passive membrane diffusion.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.66 |
| Comparator Or Baseline | N,N-Dimethylazetidin-3-amine: -0.3 |
| Quantified Difference | 2.96 log units |
| Conditions | Calculated values using XLogP3 algorithm (PubChem) and Leyan data. |
Why This Matters
This >1000-fold difference in predicted partition coefficient directly impacts the compound's utility in cell-based assays and in vivo models, where the more lipophilic N,N-dibenzyl derivative is better suited for targeting intracellular or CNS targets.
- [1] PubChem. N,N-dimethylazetidin-3-amine (CID 10351656). View Source
